molecular formula C12H9N3O3S B2786307 N-(4-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 919758-69-3

N-(4-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide

Cat. No. B2786307
CAS RN: 919758-69-3
M. Wt: 275.28
InChI Key: TWTMZTGELAASRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide” is a compound that belongs to the class of thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have been found to have diverse biological activities, including anti-inflammatory properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm) indicates the aromaticity of the thiazole ring .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available in the retrieved information, thiazoles in general are known to undergo various chemical reactions. For instance, they can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Advantages and Limitations for Lab Experiments

MBT-IOC-20 has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, MBT-IOC-20 also has some limitations, including its relatively high cost and limited availability, which may restrict its use in some labs.

Future Directions

There are several future directions for research on MBT-IOC-20, including:
1. Investigation of the pharmacokinetics and pharmacodynamics of MBT-IOC-20 in vivo to determine its efficacy and safety in animal models.
2. Identification of the molecular targets of MBT-IOC-20 and their downstream signaling pathways to elucidate its mechanism of action.
3. Development of novel derivatives of MBT-IOC-20 with improved pharmacological properties and selectivity for specific targets.
4. Evaluation of the potential of MBT-IOC-20 as a therapeutic agent in clinical trials for cancer, neurodegenerative diseases, and inflammation.
Conclusion
In conclusion, MBT-IOC-20 is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation. The synthesis method of MBT-IOC-20 involves the reaction of 4-methoxybenzothiazole-2-amine with isoxazole-5-carboxylic acid in the presence of a coupling agent and a catalyst. The mechanism of action of MBT-IOC-20 involves the inhibition of various signaling pathways and enzymes that are involved in cell growth, survival, and inflammation. MBT-IOC-20 has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents, but also has some limitations, including its relatively high cost and limited availability. There are several future directions for research on MBT-IOC-20, including investigation of its pharmacokinetics and pharmacodynamics in vivo, identification of its molecular targets and downstream signaling pathways, development of novel derivatives, and evaluation of its potential as a therapeutic agent in clinical trials.

Synthesis Methods

The synthesis of MBT-IOC-20 involves the reaction of 4-methoxybenzothiazole-2-amine with isoxazole-5-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting product is then purified through column chromatography to obtain MBT-IOC-20 in high purity.

Scientific Research Applications

MBT-IOC-20 has been studied for its potential therapeutic applications in various fields of research, including cancer, neurodegenerative diseases, and inflammation. In cancer research, MBT-IOC-20 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disease research, MBT-IOC-20 has been shown to protect neurons from oxidative stress and inflammation, which are common factors in neurodegeneration. In inflammation research, MBT-IOC-20 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.

properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3S/c1-17-7-3-2-4-9-10(7)14-12(19-9)15-11(16)8-5-6-13-18-8/h2-6H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTMZTGELAASRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.